

Comprehensive Guide to IR Spectroscopy Verification: 5-Nitro-2-propoxyppyridine-3- carboxamide

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Compound of Interest

Compound Name:	5-Nitro-2-propoxyppyridine-3-carboxamide
CAS No.:	60524-18-7
Cat. No.:	B14597747

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Executive Summary & Technical Context

5-Nitro-2-propoxyppyridine-3-carboxamide is a critical heterocyclic intermediate, often utilized in the synthesis of GPR119 agonists and other bioactive pharmaceutical ingredients. Its structural integrity relies on the precise arrangement of three distinct functional moieties on the pyridine core: a nitro group at position 5, a propoxy ether linkage at position 2, and a primary carboxamide at position 3.

For researchers and process chemists, Infrared (IR) Spectroscopy is the most rapid and cost-effective "performance" tool to validate the success of the nucleophilic aromatic substitution () reaction typically used to synthesize this compound from its 2-chloro precursor.

This guide provides a detailed spectral breakdown, comparing the target compound against its synthetic precursors and potential hydrolysis impurities to ensure high-confidence identification.

Detailed Spectral Profile (Characteristic Peaks)

The IR spectrum of **5-Nitro-2-propoxypyridine-3-carboxamide** is complex due to the interplay between the electron-withdrawing nitro group and the electron-donating propoxy group. The following data characterizes the expected vibrational modes.

A. High-Frequency Region (4000 – 2500 cm⁻¹)

This region confirms the presence of the amide and the aliphatic side chain.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Mode Assignment
Primary Amide (-NH ₂)	3400 – 3450	Medium	Asymmetric N-H Stretch (Free)
Primary Amide (-NH ₂)	3180 – 3250	Medium	Symmetric N-H Stretch (H-bonded)
Pyridine Ring (C-H)	3050 – 3100	Weak	Aromatic C-H Stretch
Propoxy Alkyl (C-H)	2960 – 2870	Medium	Asymmetric/Symmetric C-H Stretch (Diagnostic for Propoxy addition)

B. Fingerprint & Functional Region (1800 – 1000 cm⁻¹)

This is the "diagnostic zone" where the compound is distinguished from its precursors.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Mode Assignment
Amide I (C=O)	1660 – 1690	Strong	Carbonyl stretching (Lowered by conjugation with pyridine)
Amide II (N-H)	1590 – 1620	Medium	N-H Bending / C-N Stretching coupling
Nitro (-NO ₂)	1515 – 1540	Very Strong	Asymmetric Stretch (Highly characteristic)
Pyridine Ring	1430 – 1460	Medium	C=C / C=N Ring Stretching
Nitro (-NO ₂)	1330 – 1360	Strong	Symmetric Stretch
Aryl Alkyl Ether	1240 – 1270	Strong	Asymmetric C-O-C Stretch (Connects Propoxy to Ring)
Ether (Aliphatic)	1020 – 1060	Medium	Symmetric O-CH ₂ Stretch

Comparative Analysis: Product vs. Alternatives

In a drug development context, "performance" is defined by the ability to distinguish the target from impurities. The table below contrasts the Target Product with its Starting Material (2-Chloro analog) and its Hydrolysis Impurity (Carboxylic Acid).

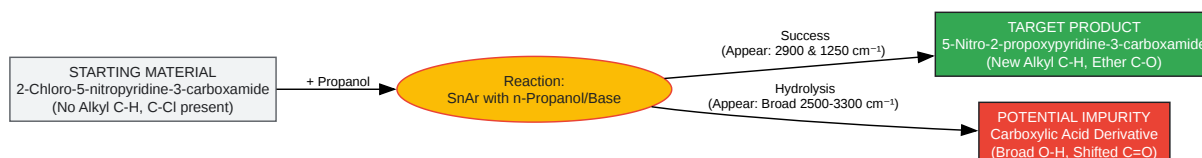
Diagnostic Comparison Table

Feature	Target Product (2-Propoxy Amide)	Alternative A: Precursor (2-Chloro-5-nitropyridine-3-carboxamide)	Alternative B: Impurity (5-Nitro-2-propoxypyridine-3-carboxylic acid)
Aliphatic C-H	Present (2870–2960 cm^{-1})	Absent (No alkyl chain)	Present
Carbonyl (C=O)	~1660–1690 cm^{-1} (Amide)	~1660–1690 cm^{-1} (Amide)	~1700–1730 cm^{-1} (Acid C=O shifts higher)
O-H / N-H	Sharp N-H doublets (3180-3450)	Sharp N-H doublets	Broad O-H Trough (2500–3300 cm^{-1})
Ether C-O	Strong band ~1250 cm^{-1}	Absent	Strong band ~1250 cm^{-1}
C-Cl Stretch	Absent	Weak band 700–800 cm^{-1}	Absent

Key Insight: The most reliable indicator of successful synthesis is the appearance of aliphatic C-H stretches ($<3000 \text{ cm}^{-1}$) and the C-O ether band ($\sim 1250 \text{ cm}^{-1}$), combined with the disappearance of C-Cl modes. If a broad trough appears $>3000 \text{ cm}^{-1}$, the amide has likely hydrolyzed to the acid.

Visualizing the Diagnostic Pathway

The following diagram illustrates the synthesis logic and how IR peaks map to the structural transformation.



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Caption: Diagnostic flow showing spectral changes during the conversion of the chloro-precursor to the propoxy-target.

Experimental Protocol: Validated IR Analysis

To ensure reproducibility and minimize artifacts (such as water absorption masking the amide region), follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this compound to avoid moisture uptake which can broaden the amide bands.

Reagents & Equipment:

- Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
- Crystal: Diamond or ZnSe ATR crystal.
- Solvent: Isopropanol (analytical grade) for cleaning.

Step-by-Step Workflow:

- Background Scan: Clean the crystal with isopropanol and dry completely. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
- Sample Preparation: Isolate the solid product. Ensure it is fully dried (vacuum oven at 40°C for 4 hours) to remove residual reaction solvents (e.g., propanol) which have interfering O-H and C-H bands.
- Loading: Place approximately 5–10 mg of the solid powder onto the center of the ATR crystal.
- Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure can alter peak intensity ratios.

- Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution).
- Post-Processing: Apply baseline correction if necessary. Do not apply heavy smoothing, as this may obscure the splitting of the N-H amide doublet.

Self-Validation Check

- Pass: Distinct doublet >3100 cm⁻¹ (Amide NH) AND distinct aliphatic peaks <3000 cm⁻¹ (Propyl group).
- Fail (Wet): Broad, shapeless blob >3200 cm⁻¹ (indicates retained solvent or water).
- Fail (Unreacted): Absence of peaks in 2850–2960 cm⁻¹ region (indicates starting material).

References

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Sources

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